molecular formula C24H28ClN3O3 B14447333 2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- CAS No. 79322-98-8

2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)-

Cat. No.: B14447333
CAS No.: 79322-98-8
M. Wt: 441.9 g/mol
InChI Key: VZEQYUXMGCJUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of piperidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidinedione core, followed by the introduction of the piperazinyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Piperidinedione derivatives: These compounds share the piperidinedione core structure but differ in their substituents.

    Piperazine derivatives: These compounds contain the piperazine ring and have diverse biological activities.

Uniqueness

2,6-Piperidinedione, 1-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

79322-98-8

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

1-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-methoxyphenyl)piperidine-2,6-dione

InChI

InChI=1S/C24H28ClN3O3/c1-31-20-8-6-18(7-9-20)19-16-23(29)28(24(30)17-19)15-12-26-10-13-27(14-11-26)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3

InChI Key

VZEQYUXMGCJUFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)CCN3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.